molecular formula C6H5BrINO B2925495 5-Bromo-3-iodo-1-methylpyridin-2-one CAS No. 1643367-68-3

5-Bromo-3-iodo-1-methylpyridin-2-one

Cat. No.: B2925495
CAS No.: 1643367-68-3
M. Wt: 313.92
InChI Key: JSSGRISBCHWYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1-methylpyridin-2-one: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, along with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1-methylpyridin-2-one typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-iodo-1-methylpyridin-2-one using bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: The products of cross-coupling reactions are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 5-Bromo-3-iodo-1-methylpyridin-2-one is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-methylpyridin-2-one involves its interaction with specific molecular targets. The halogen atoms and the ketone group can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-iodo-1-methylpyridin-2-one is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the methyl and ketone groups makes this compound versatile for various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-3-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGRISBCHWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.